4-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide -

4-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide

Catalog Number: EVT-3714109
CAS Number:
Molecular Formula: C21H19FN2O3S
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

    • Compound Description: FNA is a potent HDAC3 inhibitor [] that exhibits class I HDAC isoform selectivity and potent antitumor activity in vitro and in vivo. It induces apoptosis and G2/M phase arrest in cancer cells. FNA also demonstrates synergistic antitumor effects when combined with other chemotherapeutic agents like taxol and camptothecin.

    (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

    • Compound Description: (S)-17b is a potent and selective class I HDAC inhibitor [] with demonstrated in vitro and in vivo anticancer activity. This compound effectively inhibits human class I HDAC isoforms and shows specific activity against the human myelodysplastic syndrome (SKM-1) cell line. (S)-17b influences cell cycle progression by inducing G1 arrest and promoting apoptosis. It also demonstrates a favorable pharmacokinetic profile in mice and rats.

    N-(2-Aminophenyl)-4-{[benzyl(2-hydroxyethyl)amino]methyl} benzamide (K-183)

    • Compound Description: K-183 is a novel HDAC inhibitor [] that exhibits beneficial effects on hemodynamics in a rat model of cardiac hypertrophy. Though it doesn’t prevent hypertrophy, it attenuates decreases in cardiac output and increases in effective arterial elastance in hypertrophic hearts.

    4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide (Compound 17)

    • Compound Description: Compound 17 exhibits potent and selective gastric prokinetic activity []. It is structurally similar to metoclopramide and cisapride, both used for their gastroprokinetic effects. Compound 17 shows weaker dopamine D2 receptor antagonistic activity compared to the other two drugs.

    N-[2-(N-Benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide (Compound 23)

    • Compound Description: Compound 23 displays significant neuroleptic activity, demonstrating approximately 15 times greater potency than metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats []. This suggests a potential role for Compound 23 in treating psychosis.

    cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

    • Compound Description: YM-09151-2 exhibits potent neuroleptic activity with significantly higher potency compared to haloperidol and metoclopramide []. It also demonstrates a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting a reduced risk of extrapyramidal side effects compared to traditional antipsychotics.

    N-(3-Acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (Compound 13)

    • Compound Description: Compound 13 acts as a potent covalent inhibitor of JNK3 []. It demonstrates low nanomolar IC50 values in a radiometric kinase assay and confirms covalent engagement with JNK3 in intracellular assays. A photolabile protecting group incorporated into its structure allows for light-controlled modulation of JNK3 activity.

    3-Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (Compound 7)

    • Compound Description: Compound 7 demonstrates potent inhibitory activity against JNK3, achieving subnanomolar IC50 values []. This compound shows high metabolic stability and excellent selectivity against a panel of kinases. Confirmation of its covalent binding to Cys-154 of JNK3 underscores its mechanism of action.

    N-(1-benzyl-2-carbamoyl-2-oxoethyl)-2-[E-2-(4-diethylaminomethylphenyl)ethen-1-yl]benzamide (5d)

    • Compound Description: 5d, a benzoylalanine-derived ketoamide, exhibits potent inhibitory activity against calpain I in the nanomolar range []. Notably, it displays an improved pharmacokinetic profile, including enhanced water solubility, metabolic stability, and oral bioavailability in rats.

    N-(1-carbamoyl-1-oxohex-1-yl)-2-[E-2-(4-dimethylaminomethylphenyl)-ethen-1-yl]benzamide (5b)

    • Compound Description: 5b, structurally similar to 5d, acts as a potent calpain inhibitor []. Importantly, 5b displays neuroprotective effects in a rat model of traumatic brain injury, reducing neuronal damage when administered post-injury.

    N-benzyl-N-pyridin-3-yl-methyl-2-(toluene-4-sulfonylamino)-benzamide hydrochloride (S0100176)

    • Compound Description: S0100176 acts as a potent inhibitor of the Kv1.5 potassium channel [], playing a role in the repolarization of human atrial myocytes. Its mechanism involves preferential blockage of the open state of these channels. S0100176 shows an IC50 of 0.7 μM for Kv1.5 channels expressed in Xenopus oocytes, highlighting its potency.

Properties

Product Name

4-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide

Molecular Formula

C21H19FN2O3S

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C21H19FN2O3S/c1-28(26,27)24(15-16-7-3-2-4-8-16)18-13-11-17(12-14-18)21(25)23-20-10-6-5-9-19(20)22/h2-14H,15H2,1H3,(H,23,25)

InChI Key

UZHPWLFZLMIHLE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.